molecular formula C18H20O2 B14633344 2-Pentanone, 4-hydroxy-4-methyl-1,5-diphenyl- CAS No. 53189-96-1

2-Pentanone, 4-hydroxy-4-methyl-1,5-diphenyl-

Cat. No.: B14633344
CAS No.: 53189-96-1
M. Wt: 268.3 g/mol
InChI Key: HTWMLQAJDDZVNX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Pentanone, 4-hydroxy-4-methyl-1,5-diphenyl- can be synthesized through various methods. One common synthetic route involves the aldol condensation of acetone with itself, followed by dehydration to form mesityl oxide, which is then hydrogenated to yield the final product . The reaction conditions typically involve the use of a base catalyst, such as sodium hydroxide, and elevated temperatures to facilitate the condensation reaction.

Industrial Production Methods

In industrial settings, the production of 2-Pentanone, 4-hydroxy-4-methyl-1,5-diphenyl- often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps, such as distillation or crystallization, to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Pentanone, 4-hydroxy-4-methyl-1,5-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst

    Nucleophiles: Halides, amines

Major Products

The major products formed from these reactions include diketones, carboxylic acids, alcohols, alkanes, and substituted derivatives .

Mechanism of Action

The mechanism by which 2-Pentanone, 4-hydroxy-4-methyl-1,5-diphenyl- exerts its effects involves its ability to participate in various chemical reactions. The hydroxyl group and the ketone functional group play crucial roles in its reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

  • Acetonyldimethylcarbinol
  • Diacetone alcohol
  • Tyranton
  • 4-Hydroxy-4-methylpentan-2-one
  • 2-Methyl-2-pentanol-4-one
  • 4-Methyl-2-pentanon-4-ol
  • Pyranton A
  • Diacetonalcohol
  • Diacetonalcool
  • Diacetonalkohol
  • Diacetone-alcool
  • 4-Hydroxy-2-keto-4-methylpentane
  • 4-Hydroxy-4-methyl-pentan-2-on
  • 4-Idrossi-4-metil-pentan-2-one
  • Diacetone
  • 4-Hydroxy-4-methylpentanone-2
  • Pyranton
  • UN 1148
  • 2-Hydroxy-2-methyl-4-pentanone
  • 4-Methyl-4-hydroxy-2-pentanone
  • Pyraton
  • NSC 9005
  • 4-hydroxy-4-methyl-pentanone
  • 4-Methyl-4-hydroxypentan-2-one

Uniqueness

2-Pentanone, 4-hydroxy-4-methyl-1,5-diphenyl- is unique due to its specific structural features, such as the presence of both hydroxyl and ketone functional groups, which contribute to its versatile reactivity and wide range of applications .

Properties

CAS No.

53189-96-1

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

4-hydroxy-4-methyl-1,5-diphenylpentan-2-one

InChI

InChI=1S/C18H20O2/c1-18(20,13-16-10-6-3-7-11-16)14-17(19)12-15-8-4-2-5-9-15/h2-11,20H,12-14H2,1H3

InChI Key

HTWMLQAJDDZVNX-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)(CC(=O)CC2=CC=CC=C2)O

Origin of Product

United States

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